N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a dimethoxyphenyl group, a 1,2,4-oxadiazole moiety, and a dihydropyridine framework.
This compound belongs to the class of acetamides and features multiple functional groups, including aromatic rings and heterocycles. Its classification is significant for understanding its chemical behavior and potential biological activity.
The synthesis of N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. A common approach includes:
The synthesis often utilizes techniques such as refluxing in organic solvents or mechanochemical methods to enhance yield and reduce environmental impact. Recrystallization is commonly employed for purification .
The molecular formula of N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is . The structure features:
The molecular weight is approximately 442.5 g/mol. The compound's structural representation can be derived from its SMILES notation: CC(C(=O)N(C)C(=O)C(=C)C)N(C)C(=O)C(C=C(C)C)(C=C(C)C)
.
N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can participate in various chemical reactions:
The reactivity of this compound can be attributed to the presence of multiple functional groups that allow for diverse chemical transformations.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes.
Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity on AMPA receptors and other neurotransmitter systems . This suggests potential neuroprotective or cognitive-enhancing effects.
While specific physical properties such as melting point or boiling point are not extensively documented for this compound, its solubility profile can be inferred from similar compounds in its class.
The compound is expected to exhibit moderate stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of reactive functional groups.
N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has potential applications in:
The detailed study of this compound could lead to significant advancements in medicinal chemistry and pharmacology.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7